molecular formula C15H19NO3 B12438481 Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate

Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate

Cat. No.: B12438481
M. Wt: 261.32 g/mol
InChI Key: CMYWOXOVVSWWSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with formylphenyl compounds under specific conditions. One common method includes the use of ethyl piperidine-3-carboxylate as a starting material, which undergoes formylation to introduce the formyl group at the 4-position of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrogenation, cyclization, and annulation to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The formyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

ethyl 1-(4-formylphenyl)piperidine-3-carboxylate

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)13-4-3-9-16(10-13)14-7-5-12(11-17)6-8-14/h5-8,11,13H,2-4,9-10H2,1H3

InChI Key

CMYWOXOVVSWWSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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